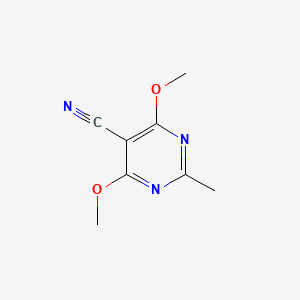
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is part of the pyrimidine family, which is known for its presence in various natural and synthetic biologically active molecules. The structure of this compound includes a pyrimidine ring with a keto group at position 2 and a carbohydrazide group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be achieved through several methods. One common approach is the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or lactic acid .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a green approach. This method involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. The reaction is carried out under solvent-free conditions using lactic acid as a green catalyst, which makes the process environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been shown to inhibit β-glucuronidase activity, which is important for the treatment of certain diseases . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be compared with other similar compounds, such as:
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide: This compound has similar biological activities but includes a thioxo group at position 2.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This ester derivative exhibits a wide spectrum of biological activities and has a phenyl group at position 4.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C5H8N4O2 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
2-oxo-3,4-dihydro-1H-pyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H8N4O2/c6-9-4(10)3-1-7-5(11)8-2-3/h1H,2,6H2,(H,9,10)(H2,7,8,11) |
InChI-Schlüssel |
AJYHCMLJCXNROF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CNC(=O)N1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13101679.png)

![tert-Butyl 3-(3-bromo-7-methoxypyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B13101688.png)

![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)

![2H-Pyrrolo[3,2-D][1,2,3]thiadiazole](/img/structure/B13101719.png)

![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)


![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)
